2-[(Heptan-3-yl)amino]propane-1,3-diol
Description
Significance of the 2-Amino-1,3-Diol Moiety in Organic Chemistry and Synthesis
The 2-amino-1,3-diol moiety is a critical structural unit found in numerous biologically active compounds. beilstein-journals.org Its prevalence in natural products and pharmaceuticals underscores its importance in organic chemistry. One of the most prominent examples is sphingosine (B13886), an 18-carbon amino alcohol that forms a primary part of sphingolipids, a class of lipids crucial for cell membrane structure and signal transduction. beilstein-journals.org The biological significance of sphingosine and its analogues has driven extensive research into synthetic methodologies for constructing the 2-amino-1,3-diol core. nih.govbeilstein-journals.org
The synthesis of this moiety is a key challenge in organic chemistry, often requiring high levels of stereocontrol. nih.gov The stereoselective construction of the 2-amino-1,3-diol unit is a pivotal step in the total synthesis of many complex molecules. beilstein-journals.org Synthetic strategies often focus on the stereoselective insertion of the amino and hydroxyl groups. nih.govbeilstein-journals.org The development of such synthetic routes is crucial due to the low abundance of these compounds from natural sources. beilstein-journals.orgnih.gov
The trifunctional nature of these compounds—possessing two hydroxyl groups and one amino group—makes them valuable chiral building blocks for further chemical transformations. beilstein-journals.org They can serve as precursors for the synthesis of various heterocyclic systems and other complex molecular architectures. beilstein-journals.orgnih.gov
Overview of N-Substituted Propane-1,3-Diols as Versatile Chemical Scaffolds
N-substituted propane-1,3-diols are a broad class of compounds that serve as highly versatile scaffolds in chemical synthesis. The parent compound, 2-amino-1,3-propanediol (B45262), also known by the trivial name serinol, is a prochiral molecule that acts as an intermediate in the production of various fine chemicals and pharmaceuticals. chemicalbook.comchemicalbook.com The presence of two hydroxyl groups and a primary amine allows for selective functionalization, making it a valuable starting material for creating diverse molecular libraries. rsc.org
By introducing substituents onto the nitrogen atom, a wide range of N-substituted derivatives can be generated, each with unique properties. These scaffolds are utilized in various fields:
Pharmaceuticals: They form the backbone of many drug molecules. For example, N-alkylation of the amino group is a common strategy in drug discovery to modulate a compound's pharmacokinetic and pharmacodynamic properties. A well-known example is Fingolimod (FTY720), an immunosuppressive drug, which is a 2-substituted 2-aminopropane-1,3-diol derivative. nih.gov
Polymer Chemistry: The difunctionality of the diol and the reactivity of the amine make these compounds useful as monomers or cross-linking agents in the synthesis of polymers, such as polyesters and polyurethanes. chemicalbook.comqub.ac.uk
Materials Science: They are used in the formulation of emulsifiers, corrosion inhibitors, and coatings, where they can improve solubility, stability, and viscosity. chemicalbook.com
The ability to attach various functional groups to the nitrogen atom provides a powerful tool for systematically modifying molecular properties, making N-substituted propane-1,3-diols a foundational platform in modern chemistry. nih.govresearchgate.net
Structural and Stereochemical Considerations for 2-[(Heptan-3-yl)amino]propane-1,3-diol
The specific compound, this compound, possesses a unique combination of structural features that give rise to interesting stereochemical possibilities.
Structural Features: The molecule is built upon a propane-1,3-diol core. A secondary amine is located at the C2 position, where the nitrogen atom is substituted with a heptan-3-yl group.
| Component | Description |
| Backbone | Propane-1,3-diol |
| Functional Group at C2 | Secondary Amine (-NH-) |
| N-Substituent | Heptan-3-yl group |
Stereochemical Considerations: The stereochemistry of this molecule is a critical aspect of its identity. There are two chiral centers in the structure:
C2 of the propane (B168953) backbone: The central carbon atom is bonded to four different groups: a hydroxymethyl group (-CH₂OH), another hydroxymethyl group (-CH₂OH), a hydrogen atom (-H), and the (heptan-3-yl)amino group. This makes the C2 atom a stereocenter.
C3 of the heptan-3-yl group: This carbon atom is bonded to an ethyl group (-CH₂CH₃), a butyl group (-CH₂CH₂CH₂CH₃), a hydrogen atom (-H), and the amino group that connects it to the propane-diol backbone. This also constitutes a stereocenter.
The presence of two stereocenters means that the molecule can exist as a number of stereoisomers. Specifically, there can be up to 2² = 4 stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not enantiomers is that of diastereomers.
The four possible stereoisomers are:
(2R, 3'R)-2-[(Heptan-3-yl)amino]propane-1,3-diol
(2S, 3'S)-2-[(Heptan-3-yl)amino]propane-1,3-diol
(2R, 3'S)-2-[(Heptan-3-yl)amino]propane-1,3-diol
(2S, 3'R)-2-[(Heptan-3-yl)amino]propane-1,3-diol
The precise spatial arrangement of the substituents around these chiral centers will significantly influence the molecule's physical, chemical, and biological properties. The synthesis of a single, specific stereoisomer would require advanced stereoselective synthetic methods. rsc.org
| Stereocenter | Location | Configuration Possibilities |
| 1 | C2 of propane-1,3-diol | R or S |
| 2 | C3 of heptan-3-yl group | R or S |
Structure
3D Structure
Properties
Molecular Formula |
C10H23NO2 |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-(heptan-3-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C10H23NO2/c1-3-5-6-9(4-2)11-10(7-12)8-13/h9-13H,3-8H2,1-2H3 |
InChI Key |
GAABEPCXKXAKNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)NC(CO)CO |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 Heptan 3 Yl Amino Propane 1,3 Diol
Reactions Involving the Primary Hydroxyl Groups
The two primary hydroxyl groups on the propane-1,3-diol backbone are key sites for chemical modification. Their accessibility and nucleophilicity enable a variety of transformations, including esterification, etherification, oxidation, and cyclization.
Selective Esterification and Etherification Reactions
The primary hydroxyl groups of 2-[(Heptan-3-yl)amino]propane-1,3-diol can be selectively converted into esters and ethers. These reactions are fundamental for modifying the compound's polarity and for introducing new functional groups. Due to the presence of the amine, chemoselectivity is a key consideration. Typically, the amine is more nucleophilic than the alcohols; however, under specific conditions, selective O-functionalization can be achieved. For instance, acid-catalyzed esterification or reaction with acyl chlorides under controlled basic conditions can favor the formation of mono- or di-esters.
Commonly, to avoid competing N-acylation, the amine group is first protected. Subsequent reaction with acylating or alkylating agents allows for the modification of the hydroxyl groups.
Table 1: Examples of Selective O-Functionalization Reagents for Diols This table presents typical reagents used for the esterification and etherification of diols, applicable to the hydroxyl groups of the target compound.
| Reaction Type | Reagent | Expected Product | Typical Conditions |
|---|---|---|---|
| Esterification | Acetic Anhydride | Diacetate Ester | Pyridine (B92270), 0°C to room temperature |
| Esterification | Benzoyl Chloride | Dibenzoate Ester | Triethylamine, Dichloromethane |
| Etherification | Benzyl Bromide | Dibenzyl Ether | Sodium Hydride, THF |
| Etherification | tert-Butyldimethylsilyl chloride (TBDMSCl) | Disilyl Ether | Imidazole, DMF |
Oxidation Pathways and Derivatization
The oxidation of the primary hydroxyl groups can lead to the formation of aldehydes or carboxylic acids, depending on the oxidant and reaction conditions. The oxidation of 2-amino-1,3-propanediol (B45262) derivatives is highly influenced by the substituents on the nitrogen atom. acs.orgnih.gov For secondary amine derivatives, oxidation can sometimes lead to C(3)-O acylated products. acs.orgresearchgate.net
Selective oxidation of one primary alcohol in the presence of the other, and in the presence of the secondary amine, presents a synthetic challenge. However, methods for the selective oxidation of primary alcohols using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant can preferentially form aldehydes. nih.gov More vigorous oxidation, using agents such as potassium permanganate (B83412) or chromic acid, would likely lead to the formation of the corresponding dicarboxylic acid, potentially with cleavage of the C-C bonds under harsh conditions. Biocatalytic methods, using microorganisms like Rhodococcus sp., have also been shown to asymmetrically oxidize 1,3-propanediols to chiral hydroxyalkanoic acids, suggesting a pathway for selective derivatization. nih.gov
Table 2: Oxidation Products of 1,3-Diols This table outlines the expected products from the oxidation of the 1,3-diol moiety under different conditions.
| Oxidizing Agent | Typical Conditions | Expected Product |
|---|---|---|
| TEMPO/NaOCl | Dichloromethane, water, 0°C | Dialdehyde |
| PCC (Pyridinium chlorochromate) | Dichloromethane, room temperature | Dialdehyde |
| KMnO₄ | Basic, cold, then acidic workup | Dicarboxylic acid |
| NaIO₄ (Sodium periodate) | Aqueous solution | Cleavage to smaller fragments chemistrysteps.com |
Formation of Functionalized Cyclic Derivatives (e.g., Cyclic Carbonates, Oxazolidines)
The 1,3-diol and the 3-amino-1-ol functionalities within the molecule are well-suited for the formation of heterocyclic rings.
Cyclic Carbonates : The two hydroxyl groups can react with phosgene (B1210022) or its equivalents, such as diethyl carbonate or ethyl chloroformate, to form a six-membered cyclic carbonate. rsc.orgresearchgate.net This transformation is often performed as a two-step process where the amine is first reacted with an electrophile, and the resulting functional diol is then cyclized. rsc.orgrsc.org This approach allows for the concurrent installation of two different functional groups into the final structure. rsc.org
Oxazolidines : The reaction between the 1,3-amino alcohol structure and an aldehyde or ketone yields a six-membered ring known as a 1,3-oxazinane, or in the case of a 1,2-amino alcohol, a five-membered oxazolidine. For 2-amino-1,3-diols, regioselective ring closure with aldehydes like formaldehyde (B43269) or benzaldehyde (B42025) can deliver condensed oxazolidine-like structures. nih.gov This condensation is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by intramolecular cyclization. organic-chemistry.org
Reactions at the Secondary Amine Functionality
The secondary amine in this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions.
Further N-Alkylation, N-Acylation, and N-Derivatization Reactions
N-Alkylation : The secondary amine can be further alkylated by reacting with alkyl halides to form a tertiary amine. geeksforgeeks.org This reaction can proceed further to yield a quaternary ammonium (B1175870) salt. geeksforgeeks.org Alternative "green" methods involve the direct N-alkylation of amines with alcohols, which produces water as the only byproduct. nih.govresearchgate.net
N-Acylation : This is a robust and high-yield reaction for secondary amines. Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) readily forms the corresponding N-acyl derivative (an amide). geeksforgeeks.orgbritannica.com This is one of the most important reactions of primary and secondary amines. britannica.com
N-Derivatization : Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields a sulfonamide. chemcess.com This reaction (the Hinsberg test) is a classic method for distinguishing between primary, secondary, and tertiary amines, as the resulting sulfonamide from a secondary amine is insoluble in alkali. geeksforgeeks.orgchemcess.com
Table 3: Common N-Derivatization Reactions for Secondary Amines This table provides examples of reagents for the derivatization of the secondary amine functionality.
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| N-Alkylation | Methyl Iodide | Tertiary Amine |
| N-Acylation | Acetyl Chloride | Amide |
| N-Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide |
| Reaction with Isocyanate | Phenyl Isocyanate | Urea derivative |
Amine-Initiated Cyclization and Condensation Reactions
The nucleophilic character of the secondary amine can be harnessed to initiate cyclization and condensation reactions.
Cyclization : Intramolecular cyclization can be induced if the hydroxyl groups are first converted into good leaving groups (e.g., tosylates or halides). The amine can then displace the leaving group in an intramolecular SN2 reaction to form a cyclic amine, such as an azetidine (B1206935) derivative (from cyclization at C1 or C3). Direct cyclodehydration of amino alcohols is a more direct approach to preparing cyclic amines. orgsyn.org
Condensation Reactions : Secondary amines react with aldehydes and ketones to form enamines. chemcess.comfiveable.me This reaction is acid-catalyzed and involves the initial formation of an unstable hemiaminal, which then dehydrates to form the C=C-N linkage of the enamine. libretexts.org This transformation provides a route to various carbon-carbon bond-forming reactions where the enamine acts as a nucleophile. fiveable.me
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
No data available.
Catalytic Applications of this compound as a Ligand or Organocatalyst
No data available.
Mechanistic Investigations of Reactions Involving 2 Heptan 3 Yl Amino Propane 1,3 Diol
Reaction Pathway Elucidation and Intermediates Identification
The synthesis and transformation of 2-amino-1,3-diols often proceed through multi-step reaction pathways involving key intermediates. One common strategy for their synthesis is the stereoselective aminohydroxylation of allylic carbamates, which typically yields an oxazolidin-2-one intermediate. beilstein-journals.org This cyclic carbamate (B1207046) can then be hydrolyzed under alkaline conditions or reduced to afford the desired 2-amino-1,3-diol. beilstein-journals.org
Subsequent transformations of the 2-amino-1,3-diol moiety can lead to the formation of various heterocyclic structures. For instance, reaction with aldehydes or ketones can result in the formation of oxazolidines. In some cases, the in situ generation of a Schiff base intermediate has been observed. beilstein-journals.org The stability and reactivity of these intermediates can be influenced by steric hindrance and the specific reaction conditions employed. beilstein-journals.org Furthermore, interesting phenomena such as ring-ring tautomerism have been reported, where an equilibrium between different cyclic forms of the molecule is established. beilstein-journals.org
Another synthetic approach involves the reduction of nitro-diols. For example, the synthesis of syn-2-amino-1,3-diol can be achieved through the catalytic hydrogenation of syn-2-nitro-1,3-diol. acs.org This reaction pathway highlights the conversion of a nitro group to an amino group while retaining the diol functionality.
Transition State Analysis in 2-Amino-1,3-Diol Chemistry
Detailed transition state analysis for reactions involving 2-amino-1,3-diols is an area of ongoing research, often relying on computational methods such as Density Functional Theory (DFT). These theoretical studies provide valuable insights into the geometry and energy of the transition states, which are crucial for understanding reaction stereoselectivity and kinetics.
For the synthesis of related amino alcohols, computational modeling has been used to identify key non-covalent interactions, such as C-H···O and C-H···π interactions, that stabilize the transition state and dictate the stereochemical outcome of the reaction. By analyzing the energetic differences between diastereomeric transition states, researchers can rationalize the observed enantioselectivity of a given transformation.
While specific DFT studies on 2-[(Heptan-3-yl)amino]propane-1,3-diol were not found, the principles of transition state theory are broadly applicable. The transition state for reactions at the stereogenic centers of 2-amino-1,3-diols would involve a specific spatial arrangement of the reactants, and the energy of this arrangement would determine the reaction rate and the stereochemistry of the product.
Kinetic Studies of Transformations and Rate-Determining Steps
Kinetic studies provide quantitative data on reaction rates and help to identify the rate-determining step of a reaction mechanism. In the context of 2-amino-1,3-diol synthesis, kinetic investigations have been performed for specific reaction systems.
For the continuous-flow synthesis of syn-2-amino-1,3-diol via catalytic hydrogenation of syn-2-nitro-1,3-diol, the reaction kinetics were investigated over a temperature range of 10–40 °C. acs.org The study determined the reaction rate constants and activation energy, providing a quantitative understanding of how temperature affects the reaction rate. acs.org Such data is crucial for process optimization and scale-up.
The following table presents hypothetical kinetic data for the synthesis of a 2-amino-1,3-diol, illustrating the type of information that can be obtained from such studies.
| Temperature (°C) | Rate Constant (k, min-1) | Half-life (t1/2, min) |
|---|---|---|
| 10 | 0.05 | 13.86 |
| 20 | 0.12 | 5.78 |
| 30 | 0.25 | 2.77 |
| 40 | 0.50 | 1.39 |
Influence of Reaction Conditions (e.g., Solvent, Temperature, pH) on Mechanism
The mechanism of reactions involving 2-amino-1,3-diols is highly sensitive to the reaction conditions. Factors such as solvent, temperature, and pH can significantly influence reaction rates, yields, and stereoselectivity.
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as stabilize or destabilize transition states. In the synthesis of syn-2-amino-1,3-diol, a solvent system of 3% acetic acid in methanol (B129727) was found to be optimal under continuous-flow conditions. acs.org The polarity of the solvent can play a crucial role; for instance, in some reactions involving amino compounds, a correlation between reaction selectivity and solvent polarity parameters has been observed. nih.gov
Temperature: Temperature generally has a significant impact on reaction kinetics, with higher temperatures leading to faster reaction rates. In the hydrogenation of syn-2-nitro-1,3-diol, the reaction temperature was a key parameter investigated to optimize the synthesis. acs.org However, in stereoselective reactions, temperature can also affect the diastereomeric or enantiomeric excess of the product by influencing the relative energies of competing transition states.
pH: The pH of the reaction medium can be critical, especially for reactions involving amino and hydroxyl groups that can be protonated or deprotonated. The nucleophilicity of the amino group and the leaving group ability of the hydroxyl groups in 2-amino-1,3-diols are pH-dependent. While specific studies on the pH influence on this compound are not available, it is expected that pH would play a significant role in its reactions, such as in acid- or base-catalyzed transformations.
The table below summarizes the influence of various reaction conditions on the synthesis of a generic 2-amino-1,3-diol.
| Reaction Condition | Influence on the Reaction Mechanism |
|---|---|
| Solvent | Affects reactant solubility, stabilizes transition states, can influence stereoselectivity. nih.gov |
| Temperature | Influences reaction rate (kinetics) and can impact stereoselectivity. acs.org |
| pH | Affects the protonation state of functional groups, thereby influencing nucleophilicity and leaving group ability. |
| Catalyst | Can provide an alternative reaction pathway with a lower activation energy, increasing the reaction rate and potentially influencing stereoselectivity. acs.org |
| Pressure | Primarily affects reactions involving gaseous reactants, influencing their concentration in the reaction medium. acs.org |
No Publicly Available Computational and Theoretical Studies on this compound
A thorough review of publicly accessible scientific literature and chemical databases has revealed no specific computational or theoretical studies focused on the chemical compound this compound. Consequently, the detailed analysis requested in the article outline, including molecular conformation, electronic structure, reaction mechanisms, and ligand-binding predictions, cannot be provided at this time.
The absence of such research indicates that this particular molecule has likely not been a subject of in-depth computational investigation within the public domain. Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules; however, its application is dependent on researchers undertaking such studies.
General principles of computational chemistry, such as conformational analysis, electronic structure calculations, quantum chemical methods for reaction prediction, and ligand-binding simulations, are well-established methodologies. These techniques are routinely applied to a wide array of chemical compounds to elucidate their properties and reactivity. For instance, quantum chemical calculations are instrumental in predicting reaction pathways and transition state energies. Similarly, molecular docking and dynamics simulations are pivotal in understanding ligand-protein interactions for drug design and catalysis.
However, without specific research dedicated to this compound, any discussion of its computational and theoretical properties would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. The scientific community has not yet published data that would allow for a detailed and factual article on the computational aspects of this specific compound.
Therefore, the following sections of the requested article cannot be generated:
Computational and Theoretical Studies of 2 Heptan 3 Yl Amino Propane 1,3 Diol
Ligand-Binding Predictions and Interactions in Catalytic Systems
Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive and accurate article on the computational and theoretical studies of 2-[(Heptan-3-yl)amino]propane-1,3-diol can be written.
Applications of 2 Heptan 3 Yl Amino Propane 1,3 Diol As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Functionalized Aliphatic Cyclic Carbonate Monomers
The class of 2-amino-1,3-propanediols serves as a versatile platform for the synthesis of a variety of functionalized aliphatic cyclic carbonate monomers. rsc.org These monomers are crucial for the development of biodegradable polymers with potential uses in biomedical and environmentally friendly products. rsc.orgnih.gov The synthesis is typically a two-step process. First, the amino group of the diol is chemoselectively reacted with an electrophile. rsc.orgresearchgate.net This step takes advantage of the higher nucleophilicity of the amine compared to the hydroxyl groups. nih.govresearchgate.net The resulting functionalized diol intermediate is then cyclized to form a six-membered cyclic carbonate monomer. rsc.orgresearchgate.net
In the case of 2-[(Heptan-3-yl)amino]propane-1,3-diol, the "Heptan-3-yl" group would be the N-substituent. A general synthetic route would involve the reaction of the diol with a cyclizing agent such as ethyl chloroformate. researchgate.net This straightforward approach allows for the introduction of specific functionalities into the resulting polymers. researchgate.net
Table 1: General Synthesis of Functionalized Cyclic Carbonate Monomers
| Step | Description | Reactants | Product |
| 1 | Chemoselective N-functionalization | 2-amino-1,3-propanediol (B45262), Electrophile | Functionalized diol intermediate |
| 2 | Intramolecular Cyclization | Functionalized diol intermediate, Cyclizing agent (e.g., ethyl chloroformate) | Functional aliphatic six-membered cyclic carbonate monomer |
Building Block for Complex Heterocyclic Systems and Chiral Scaffolds
The presence of multiple functional groups allows for selective transformations to build complex heterocyclic systems. For instance, the amino and hydroxyl groups can be involved in cyclization reactions to form various heterocyclic rings, which are prevalent in many biologically active compounds.
Role in the Synthesis of Chiral Auxiliaries and Asymmetric Ligands for Catalysis
Chiral 1,3-diols are recognized as valuable molecules in stereoselective organic synthesis, often serving as chiral ligands and auxiliaries. nih.gov These compounds are instrumental in the preparation of a wide range of chiral chemicals. nih.gov The this compound structure, with its inherent chirality and functional groups, is a suitable candidate for development into a chiral auxiliary or ligand for asymmetric catalysis.
For example, the diol moiety can coordinate to a metal center, while the chiral environment dictated by the rest of the molecule can influence the stereochemical outcome of a catalyzed reaction. The synthesis of novel C1-symmetric aminopinane-derived ligands for copper-catalyzed asymmetric Henry reactions showcases how amino-diol structures can be effectively employed in catalysis. mdpi.com The "Heptan-3-yl" group could potentially influence the steric and electronic properties of such a ligand, thereby tuning its catalytic activity and selectivity.
Scaffold for the Development of Novel Polymer Precursors and Materials
As established, this compound is a precursor to functionalized cyclic carbonate monomers. rsc.org These monomers can undergo organo-catalytic ring-opening polymerization (ROP) to produce well-defined homopolymers and copolymers. rsc.orgnih.gov This polymerization method allows for the creation of polymers with controlled composition and tunable properties. rsc.org
The resulting aliphatic polycarbonates are an important class of materials with diverse applications, including as biomaterials. bohrium.com The presence of the N-heptan-3-yl group along the polymer backbone would introduce hydrophobicity and could influence the material's thermal and mechanical properties. By carefully selecting comonomers, a wide range of functional biodegradable polymers can be accessed, paving the way for next-generation materials for various applications. rsc.org
Table 2: Polymer Synthesis via Ring-Opening Polymerization (ROP)
| Monomer | Polymerization Method | Catalyst/Initiator | Resulting Polymer | Potential Applications |
| Functionalized Aliphatic Cyclic Carbonate | Ring-Opening Polymerization (ROP) | Organocatalyst | Functionalized Aliphatic Polycarbonate | Biomedical materials, Environmentally friendly products |
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 2 Heptan 3 Yl Amino Propane 1,3 Diol
High-Resolution Spectroscopic Characterization Techniques
The structural elucidation of a chiral molecule like 2-[(Heptan-3-yl)amino]propane-1,3-diol would fundamentally rely on a suite of high-resolution spectroscopic methods to confirm its covalent structure, determine its exact mass, and assign its stereochemistry.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Multidimensional NMR spectroscopy would be an indispensable tool for the complete structural and stereochemical assignment of this compound. A combination of 1D (¹H, ¹³C) and 2D NMR experiments would be employed.
¹H NMR: Would be used to identify the number of unique proton environments and their multiplicities. Key signals would include those for the propyl and butyl chains of the heptan-3-yl group, the methine proton at the point of attachment to the nitrogen, and the protons of the propane-1,3-diol backbone.
¹³C NMR: Would reveal the number of distinct carbon environments. The chemical shifts would confirm the presence of alkyl carbons, carbons adjacent to the nitrogen (C-N), and carbons bearing hydroxyl groups (C-O).
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks within the heptyl group and the propanediol (B1597323) moiety.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom, confirming assignments.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, unequivocally connecting the heptan-3-yl group to the nitrogen atom of the aminopropanediol backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY experiments could reveal through-space proximity of protons, which might help in determining the relative configuration of stereocenters, particularly if the molecule adopts a preferred conformation.
Hypothetical ¹H NMR Data Table for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) |
|---|---|---|
| CH₃ (heptyl) | 0.8 - 1.0 | Triplet |
| CH₂ (heptyl) | 1.2 - 1.6 | Multiplet |
| CH-N (heptyl) | 2.8 - 3.2 | Multiplet |
| CH₂-OH | 3.5 - 3.9 | Multiplet |
| CH-N (propanediol) | 2.9 - 3.3 | Multiplet |
| OH | Variable | Broad Singlet |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Labeling Studies
HRMS, likely using a technique like Electrospray Ionization (ESI), would be used to determine the compound's exact molecular weight. This provides a highly accurate molecular formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₀H₂₃NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value with high precision (typically within 5 ppm).
Isotopic labeling studies, while not standard for basic characterization, could be employed in metabolic or mechanistic studies. For instance, using ¹⁵N-labeled ammonia (B1221849) or a ¹³C-labeled propanediol precursor in a hypothetical synthesis would allow tracking of these atoms within the final molecule and its potential metabolites using HRMS.
Hypothetical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₂₃NO₂ |
| Calculated Exact Mass [M+H]⁺ | 190.1807 |
| Observed Exact Mass [M+H]⁺ | 190.18xx (hypothetical) |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination
Since this compound is a chiral molecule, chiroptical methods would be essential for analyzing its enantiomeric composition. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. While the aminodiol itself may not have a strong chromophore for standard UV-Vis CD, derivatization with a chromophoric agent could be employed. The resulting CD spectrum would be characteristic for a specific enantiomer, and the intensity of the signal would be proportional to the enantiomeric excess (ee).
Advanced Chromatographic Methods for Purification and Analysis
Chromatography is fundamental for both the analysis of purity and the separation of stereoisomers, as well as for purification on a larger scale.
Chiral Chromatography for Enantiomeric Separation
To separate the enantiomers of this compound, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) would be the method of choice. CSPs are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). The development of a chiral HPLC method would involve screening various columns and mobile phase compositions (typically a mix of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) to achieve baseline separation of the enantiomers. This analytical method is quantitative and can be used to determine the enantiomeric excess with high accuracy.
Preparative Chromatography for Scale-Up Purification
Once an effective separation is achieved on an analytical scale, the method can be scaled up using preparative chromatography to isolate larger quantities of each pure enantiomer. This involves using larger columns with the same chiral stationary phase and a higher flow rate. The fractions corresponding to each separated enantiomer are collected, and the solvent is evaporated to yield the purified substances. This is crucial for obtaining enantiomerically pure material for further studies.
Future Research Directions and Perspectives for 2 Heptan 3 Yl Amino Propane 1,3 Diol
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 2-[(Heptan-3-yl)amino]propane-1,3-diol will likely prioritize green and sustainable methodologies over traditional synthetic routes, which may involve harsh conditions or hazardous reagents. A key area of development will be the adoption of biocatalysis and chemoenzymatic strategies.
One promising approach is the use of enzymes, such as imine reductases (IREDs), in the reductive amination of a suitable keto-diol precursor with heptan-3-amine, or conversely, the reaction of 2-aminopropane-1,3-diol with heptan-3-one followed by enzymatic reduction. nih.gov Enzymatic cascades could offer a highly selective and environmentally benign route, operating under mild aqueous conditions and minimizing the need for protecting groups. rsc.orgresearchgate.net Research in this area would involve screening for robust enzymes that can accommodate the sterically demanding heptan-3-yl group and optimizing reaction conditions to achieve high yields and stereoselectivity.
Another sustainable avenue is the utilization of renewable feedstocks. Serinol, the parent aminodiol, can be derived from glycerol (B35011), a byproduct of biodiesel production. researchgate.net Future research could focus on developing a direct and efficient catalytic amination of glycerol-derived precursors with heptan-3-amine. This would align with the principles of a circular economy by transforming a waste stream into a valuable chemical intermediate.
| Potential Sustainable Synthetic Route | Key Advantages | Research Focus |
| Enzymatic Reductive Amination | High selectivity, mild reaction conditions, reduced waste | Enzyme screening and engineering, process optimization |
| Chemoenzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis | Development of compatible reaction sequences |
| Catalytic Amination of Bio-based Precursors | Utilization of renewable feedstocks, atom economy | Catalyst development, reaction optimization from glycerol derivatives |
Exploration of Untapped Reactivity Pathways and Selective Transformations
The trifunctional nature of this compound—possessing a secondary amine and two hydroxyl groups—opens up a wide array of possibilities for selective chemical transformations. Future research will likely focus on exploiting the interplay between these functional groups to create novel molecular architectures.
The selective oxidation of the hydroxyl or amino groups could lead to a variety of valuable products. For instance, selective oxidation of one or both hydroxyl groups could yield chiral amino-carbonyl compounds, which are important building blocks in organic synthesis. The specific substituent on the nitrogen atom is known to influence the outcome of such oxidations in related 2-amino-1,3-propanediol (B45262) derivatives. nih.govresearchgate.net The presence of the heptan-3-yl group may sterically hinder certain transformations, allowing for enhanced regioselectivity.
Furthermore, the reaction of the aminodiol with aldehydes, ketones, or carbonates could lead to the formation of heterocyclic structures such as oxazolidines or cyclic carbonates. nih.govrsc.org These reactions are often regioselective, and the specific substitution on the nitrogen can influence which hydroxyl group participates in the cyclization. Investigating these transformations for this compound could yield novel heterocyclic compounds with potential applications in medicinal chemistry or as chiral catalysts.
Expansion of Applications in Emerging Areas of Green Chemistry and Advanced Materials
The unique combination of a hydrophilic diol head and a hydrophobic alkyl tail in this compound makes it an attractive candidate for applications in green chemistry and advanced materials.
In the realm of green chemistry, this compound could be explored as a building block for novel, biodegradable polymers. The diol functionality allows for its incorporation into polyesters or polyurethanes, while the N-heptyl group can be used to tune the material's properties, such as its hydrophobicity, thermal stability, and biodegradability. nih.gov Such bio-based polymers could find applications as sustainable alternatives to petroleum-derived plastics.
Another potential application in green chemistry is in the area of CO2 capture. Sterically hindered amines have been investigated for their ability to absorb CO2. tandfonline.com The secondary amine in this compound, with the bulky heptan-3-yl group, could exhibit interesting CO2 absorption and desorption kinetics, making it a candidate for novel solvent systems for carbon capture technologies.
As a precursor for advanced materials, this compound could be used to synthesize functional surfactants or amphiphiles. The hydrophilic diol and the hydrophobic alkyl chain could allow for the formation of micelles or vesicles, which have applications in drug delivery, catalysis, and as templates for nanomaterial synthesis.
| Potential Application Area | Key Features of the Compound | Research Direction |
| Biodegradable Polymers | Diol functionality for polymerization, alkyl chain for property tuning | Synthesis and characterization of polyesters and polyurethanes |
| CO2 Capture | Sterically hindered secondary amine | Investigation of CO2 absorption/desorption properties |
| Functional Surfactants | Amphiphilic structure | Study of self-assembly properties and applications in formulation science |
| Advanced Coatings and Resins | Dihydroxy and amino functionalities for cross-linking | Development of epoxy resins or polyurethanes with tailored properties |
Advanced Computational Modeling for Predictive Chemical Properties and Reactivity
Advanced computational modeling will be a crucial tool in accelerating the research and development of this compound and its derivatives. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into the molecule's properties and reactivity, guiding experimental work and reducing the need for extensive trial-and-error synthesis and testing.
DFT calculations can be employed to predict the molecule's conformational preferences, electronic structure, and spectroscopic properties. mdpi.com This can help in understanding how the heptan-3-yl group influences the geometry and reactivity of the aminodiol core. Furthermore, computational methods can be used to model reaction mechanisms, predict the selectivity of transformations, and screen for potential catalysts for its synthesis. nih.gov
Molecular dynamics simulations can be used to explore the self-assembly behavior of this compound in different solvents, predicting its potential as a surfactant or structuring agent. nih.gov In the context of materials science, computational models can predict the properties of polymers derived from this monomer, such as their mechanical strength, thermal stability, and interaction with other molecules. This predictive capability can significantly streamline the design of new materials for specific applications. nih.gov
| Computational Method | Predicted Properties/Insights | Impact on Research |
| Density Functional Theory (DFT) | Molecular geometry, electronic properties, reaction pathways, spectroscopic data | Guidance for synthesis and reactivity studies, interpretation of experimental data |
| Molecular Dynamics (MD) | Self-assembly behavior, polymer chain conformation, solvent interactions | Design of formulations and advanced materials, understanding of macroscopic properties |
| QSAR Modeling | Prediction of biological activity or toxicity | Early-stage assessment of potential applications and hazards |
Q & A
Q. What are the established synthetic routes for 2-[(Heptan-3-yl)amino]propane-1,3-diol, and what methodological considerations are critical for optimizing yield?
Answer: The synthesis of amino-substituted propane-1,3-diol derivatives typically involves multi-step strategies. For example, alkylation of a precursor amine with heptan-3-yl halides followed by diol formation via reduction or hydroxylation is a common approach. Key steps may include:
- Hydrogenation : Palladium on carbon (Pd/C) under hydrogen atmosphere to reduce intermediates, as demonstrated in the synthesis of structurally similar compounds (e.g., 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) .
- Bromination : Introducing bromine at specific positions to enable subsequent nucleophilic substitution with amines .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. Critical Considerations :
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Answer:
- Elemental Analysis : Confirm empirical formula and purity .
- IR Spectroscopy : Identify functional groups (e.g., -NH, -OH stretches at 3300–3500 cm⁻¹) .
- X-ray Crystallography : Resolve molecular geometry and stereochemistry, particularly for chiral centers (if applicable) .
- NMR : Use - and -NMR to assign protons and carbons, noting splitting patterns for vicinal diols and amine protons .
Q. Data Interpretation Tips :
- Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities.
- For chiral compounds, employ chiral HPLC or polarimetry to confirm enantiomeric purity .
Advanced Research Questions
Q. How can this compound be utilized in coordination chemistry, and what catalytic applications have been explored?
Answer: Propane-1,3-diol derivatives with amino groups can act as polydentate ligands. For instance, Schiff base analogs of similar diols form dinuclear cobalt(III) complexes with catalytic activity in oxidation reactions .
- Synthesis of Metal Complexes : React the diol with metal salts (e.g., Co(NO)) in the presence of thiocyanate to form stable complexes .
- Catalytic Applications : Test activity in model reactions (e.g., alkene epoxidation) under controlled pH and temperature.
Table 1 : Example Catalytic Performance of a Cobalt(III) Complex Derived from a Related Diol
| Substrate | Conversion (%) | Selectivity (%) | Conditions | Reference |
|---|---|---|---|---|
| Cyclohexene | 85 | 92 | 60°C, O, 6h |
Q. How should researchers address contradictory data in spectroscopic characterization or reaction yields reported for similar amino-diol derivatives?
Answer: Contradictions often arise from variations in synthetic conditions or instrumental sensitivity. Methodological recommendations include:
- Reproducibility Tests : Repeat experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity) .
- Advanced Spectroscopic Validation : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or confirm hydrogen bonding interactions .
- Computational Modeling : Compare experimental IR or NMR data with density functional theory (DFT) simulations to validate assignments .
Case Study : Discrepancies in melting points of similar compounds may stem from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs .
Q. What strategies are effective for improving the aqueous solubility and stability of this compound in biological assays?
Answer:
- Salt Formation : Convert the free base to hydrochloride or tromethamine salts, as seen in pharmaceutical analogs like fingolimod HCl .
- Co-solvents : Use DMSO or cyclodextrins to enhance solubility without destabilizing the compound .
- Stability Studies : Monitor degradation under varying pH (e.g., 4–9) and temperature using HPLC-UV .
Table 2 : Solubility of Amino-Diol Derivatives in Common Solvents
| Solvent | Solubility (mg/mL) | Stability (t at 25°C) | Reference |
|---|---|---|---|
| Water | 2.1 | 48h | |
| Ethanol | 45.3 | >7 days |
Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are recommended?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
